molecular formula C11H16O3 B6209541 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2758000-70-1

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Katalognummer B6209541
CAS-Nummer: 2758000-70-1
Molekulargewicht: 196.24 g/mol
InChI-Schlüssel: LDLMKPLBXIGQDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, also known as OPC-41061, is a bicyclic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent inhibitory effects on the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.

Wissenschaftliche Forschungsanwendungen

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of type 2 diabetes. DPP-4 inhibitors, such as this compound, have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. In addition, this compound has been investigated for its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.

Wirkmechanismus

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its pharmacological effects by inhibiting the activity of DPP-4, an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion. This results in improved glucose homeostasis and glycemic control.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to improve lipid metabolism by decreasing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels. It has also been shown to have anti-inflammatory effects, by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is its specificity for DPP-4, which allows for targeted inhibition of this enzyme without affecting other pathways. This makes it a useful tool for studying the role of DPP-4 in various physiological processes. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.

Zukünftige Richtungen

There are several areas of future research that could be pursued with 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. One area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes and other metabolic disorders. Another area of research could be the development of more potent and selective DPP-4 inhibitors based on the structure of this compound. Finally, further studies are needed to fully understand the long-term effects and safety of this compound in humans.

Synthesemethoden

The synthesis of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves a multi-step process that begins with the preparation of the starting material, bicyclo[1.1.1]pentane-1-carboxylic acid. This is followed by the formation of the oxan-4-yl moiety through a reaction with oxirane, and subsequent functionalization of the carboxylic acid group. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves the introduction of an oxan-4-yl group onto a bicyclo[1.1.1]pentane-1-carboxylic acid molecule.", "Starting Materials": [ "Bicyclo[1.1.1]pentane-1-carboxylic acid", "Tetrahydrofuran", "Sodium hydride", "4-Bromotetrahydrofuran" ], "Reaction": [ "Bicyclo[1.1.1]pentane-1-carboxylic acid is reacted with sodium hydride in tetrahydrofuran to form the sodium salt of the acid.", "4-Bromotetrahydrofuran is added to the reaction mixture and allowed to react with the sodium salt of the acid to form the desired product, 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid.", "The product is then purified using standard techniques such as column chromatography or recrystallization." ] }

CAS-Nummer

2758000-70-1

Molekularformel

C11H16O3

Molekulargewicht

196.24 g/mol

IUPAC-Name

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C11H16O3/c12-9(13)11-5-10(6-11,7-11)8-1-3-14-4-2-8/h8H,1-7H2,(H,12,13)

InChI-Schlüssel

LDLMKPLBXIGQDH-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1C23CC(C2)(C3)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.